molecular formula C7H7FO4S B2637276 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride CAS No. 1824415-91-9

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2637276
CAS No.: 1824415-91-9
M. Wt: 206.19
InChI Key: AYGWWBAYYCGNID-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H7FO4S It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-hydroxy-4-methoxybenzene. One common method includes the reaction of 3-hydroxy-4-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The hydroxy and methoxy groups on the benzene ring can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Sulfonamide or sulfonate ester derivatives.

    Hydrolysis: 3-Hydroxy-4-methoxybenzenesulfonic acid.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the benzene ring or the sulfonyl group.

Scientific Research Applications

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive sulfonyl fluoride group.

    Bioconjugation: The sulfonyl fluoride group can react with nucleophilic sites in biomolecules, making it useful for labeling and modifying proteins or nucleic acids.

    Material Science: Used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These reactions can modify the structure and function of the target molecules, making the compound useful in various applications such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride
  • 3-Hydroxy-4-methylbenzene-1-sulfonyl fluoride
  • 3-Methoxy-4-hydroxybenzene-1-sulfonyl fluoride

Uniqueness

3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is unique due to the specific positioning of the hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGWWBAYYCGNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824415-91-9
Record name 3-hydroxy-4-methoxybenzene-1-sulfonyl fluoride
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